SGC6870: A Technical Guide to the First-in-Class Allosteric Inhibitor of PRMT6
SGC6870: A Technical Guide to the First-in-Class Allosteric Inhibitor of PRMT6
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC6870 is a potent, selective, and cell-active allosteric inhibitor of Protein Arginine Methyltransferase 6 (PRMT6).[1][2][3] As a first-in-class molecule, SGC6870 provides a valuable tool for investigating the biological roles of PRMT6 in health and disease. This document provides a comprehensive technical overview of SGC6870, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its characterization.
Core Function and Mechanism of Action
SGC6870 functions as a highly selective, allosteric inhibitor of PRMT6.[1][3][4] PRMT6 is a type I protein arginine methyltransferase that catalyzes the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.
The mechanism of action of SGC6870 is unique. Instead of competing with the enzyme's natural substrate (arginine-containing proteins) or cofactor (S-adenosylmethionine - SAM), SGC6870 binds to a novel, induced allosteric pocket on the PRMT6 enzyme.[1][3][4] This binding event locks the enzyme in an inactive conformation, thereby preventing it from carrying out its methyltransferase activity. The allosteric nature of this inhibition contributes to the high selectivity of SGC6870 for PRMT6 over other methyltransferases.[1]
A key feature of SGC6870 is the existence of its enantiomer, SGC6870N, which is inactive against PRMT6.[1] This provides researchers with an ideal negative control for cellular experiments to distinguish on-target from off-target effects.
Quantitative Data
The following tables summarize the key quantitative data for SGC6870 and its inactive enantiomer, SGC6870N.
Table 1: In Vitro Potency of SGC6870 and SGC6870N against PRMT6
| Compound | Target | IC50 (nM) | Assay Type |
| SGC6870 | PRMT6 | 77 ± 6 | Radiometric |
| SGC6870N | PRMT6 | > 50,000 | Radiometric |
Table 2: Cellular Activity of SGC6870 in HEK293T Cells Overexpressing PRMT6
| Compound | Cellular Target Inhibition | IC50 (µM) | Assay Type |
| SGC6870 | H3R2 asymmetric dimethylation | 0.8 ± 0.2 | Western Blot |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of PRMT6 inhibition by SGC6870 and the experimental workflow for its characterization.
Experimental Protocols
In Vitro PRMT6 Inhibition Assay (Radiometric)
This protocol is adapted from standard radiometric methyltransferase assays.
Materials:
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Recombinant human PRMT6
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SGC6870 and SGC6870N (dissolved in DMSO)
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Biotinylated Histone H4 peptide (1-21) substrate
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S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
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Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT
-
SAM (unlabeled)
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96-well filter plates (e.g., Millipore MSFBN6B50)
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Scintillation fluid
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Microplate scintillation counter
Procedure:
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Compound Preparation: Prepare serial dilutions of SGC6870 and SGC6870N in DMSO. A typical starting concentration is 10 mM.
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing:
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25 nM recombinant PRMT6
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Assay Buffer
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1 µM Histone H4 peptide
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A mixture of unlabeled SAM and [3H]-SAM (final concentration and specific activity to be optimized for linear enzyme kinetics)
-
-
Inhibitor Addition: Add 1 µL of the diluted SGC6870 or SGC6870N to the reaction mixture wells. For control wells, add 1 µL of DMSO.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: Initiate the methyltransferase reaction by adding the substrate (Histone H4 peptide and SAM mixture).
-
Reaction Incubation: Incubate the plate at 30°C for 1 hour.
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Reaction Termination and Filtration: Terminate the reaction by adding 75 µL of 10% trichloroacetic acid (TCA). Transfer the reaction mixture to a pre-wetted 96-well filter plate.
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Washing: Wash the filter plate three times with 200 µL of 5% TCA to remove unincorporated [3H]-SAM.
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Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.
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Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular PRMT6 Inhibition Assay (Western Blot)
This protocol details the assessment of SGC6870's ability to inhibit PRMT6 activity in a cellular context.
Materials:
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HEK293T cells
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Expression plasmid for FLAG-tagged human PRMT6
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Lipofectamine 2000 or a similar transfection reagent
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SGC6870 and SGC6870N (dissolved in DMSO)
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Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels and running buffer
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PVDF membrane and transfer buffer
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies:
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Anti-H3R2me2a (asymmetric dimethyl Arginine 2 of Histone H3)
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Anti-Histone H3 (as a loading control)
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Anti-FLAG (to confirm PRMT6 expression)
-
-
HRP-conjugated secondary antibodies
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ECL Western Blotting Substrate
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Chemiluminescence imaging system
Procedure:
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Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in 6-well plates.
-
Transfect cells with the FLAG-PRMT6 expression plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of SGC6870 or SGC6870N for an additional 24 hours. Include a DMSO-treated control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold lysis buffer per well.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H3R2me2a, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the H3R2me2a signal to the total Histone H3 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.
-
PRMT6-SGC6870 Co-crystallization
This protocol provides a general outline for obtaining co-crystals of PRMT6 and SGC6870.
Materials:
-
Purified, concentrated recombinant human PRMT6
-
SGC6870 (dissolved in DMSO)
-
S-adenosyl-L-homocysteine (SAH) or a non-hydrolyzable SAM analog
-
Crystallization screening kits
-
Vapor diffusion crystallization plates (sitting or hanging drop)
Procedure:
-
Complex Formation:
-
Incubate purified PRMT6 (e.g., at 10 mg/mL) with a 3-5 fold molar excess of SGC6870 and a 5-fold molar excess of SAH for at least 1 hour on ice.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix the PRMT6-SGC6870-SAH complex with various crystallization screen solutions in a 1:1 ratio.
-
A reported successful crystallization condition is 0.2 M ammonium sulfate, 0.1 M Bis-Tris pH 5.5, and 25% w/v PEG 3350.
-
-
Crystal Optimization:
-
Optimize initial crystal hits by varying the concentrations of the precipitant, buffer pH, and protein concentration.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a cryo-loop.
-
Briefly soak the crystals in a cryo-protectant solution (typically the mother liquor supplemented with 20-25% glycerol or ethylene glycol) to prevent ice formation during freezing.
-
-
X-ray Diffraction Data Collection:
-
Flash-cool the cryo-protected crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known PRMT6 structure as a search model.
-
Refine the structure and model the SGC6870 ligand into the electron density.
-
Conclusion
SGC6870 is a well-characterized, potent, and selective allosteric inhibitor of PRMT6. Its unique mechanism of action and the availability of an inactive enantiomer make it an invaluable chemical probe for elucidating the biological functions of PRMT6. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting this important enzyme.
